molecular formula C18H19ClN2O3 B3083758 [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid CAS No. 1142205-02-4

[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

Cat. No.: B3083758
CAS No.: 1142205-02-4
M. Wt: 346.8 g/mol
InChI Key: HUSCEQFEKOLSPK-UHFFFAOYSA-N
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Description

This compound features a central acetic acid backbone with two amide-linked aromatic substituents: a 3-chlorophenyl ethyl group and a phenyl group. The 3-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the phenyl group contributes to aromatic stacking interactions. Such compounds are typically synthesized via multi-step organic reactions involving amide coupling or glycine conjugation [13], [15].

Properties

IUPAC Name

2-(N-[2-[2-(3-chlorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-15-6-4-5-14(11-15)9-10-20-17(22)12-21(13-18(23)24)16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSCEQFEKOLSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid typically involves multiple steps. One common method includes the reaction of 3-chlorophenylethylamine with phenylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary pathway influenced by the compound’s amide and ester-like functionalities.

Amide Hydrolysis

The central amide bond (–NH–CO–) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative. For example:

Amide+H2OH+/OHCarboxylic Acid+Amine\text{Amide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Carboxylic Acid}+\text{Amine}

This reaction is critical for prodrug activation or metabolite formation .

Ester Hydrolysis

Though not explicitly present in the parent structure, ester analogs (e.g., prodrug forms) derived from the carboxylic acid group are susceptible to hydrolysis. Experimental data from similar chlorophenyl-containing esters show cleavage under physiological pH, releasing the active carboxylic acid .

Nucleophilic Substitution Reactions

The chlorophenyl group participates in nucleophilic aromatic substitution (NAS), though reactivity is moderated by the electron-withdrawing chlorine atom.

Reaction Conditions Products Catalyst/Notes
High-temperature NaOH (aq)Phenol derivativeCu/Fe catalysts enhance kinetics
NH₃ in ethanolAniline analogRequires pressurized conditions

The thiazole ring (if present in analogs) may also undergo substitution at the sulfur or nitrogen sites .

Reductive Reactions

Reduction targets the amide and nitrile groups (in related derivatives), though amides are generally resistant.

  • Amide Reduction : Using LiAlH₄ converts the amide to a secondary amine .

  • Nitrile Reduction : Catalytic hydrogenation (H₂/Pd) transforms nitriles to primary amines, observed in structurally similar compounds .

Oxidation Reactions

The terminal carboxylic acid group resists further oxidation, but adjacent alcohol or aldehyde groups (in derivatives) are oxidized to carboxylic acids under strong oxidizing agents (e.g., KMnO₄) .

Condensation and Salt Formation

  • Schiff Base Formation : The primary amine reacts with carbonyl compounds (e.g., aldehydes) to form imines .

  • Salt Formation : The carboxylic acid (–COOH) reacts with bases (e.g., NaOH) to form water-soluble carboxylates, enhancing bioavailability .

Comparative Reaction Analysis

Reactivity trends for [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid differ from simpler analogs:

Compound Hydrolysis Rate (amide) NAS Reactivity Reduction Feasibility
Target CompoundModerateLowLow (amide resistance)
3-ChloroanilineN/AHighHigh (nitro reduction)
Phenylalanine DerivativesHighN/AModerate

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies indicate that derivatives of amino acids can exhibit cytotoxic effects on cancer cells. The presence of a chlorophenyl group may enhance the compound's interaction with cellular targets involved in tumor growth and proliferation. Preliminary findings suggest that it may inhibit specific pathways associated with cancer cell survival, making it a candidate for further development in cancer therapeutics.

1.2 Neuropharmacology
Research has also focused on the neuropharmacological effects of this compound. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Investigations into its efficacy as an anxiolytic or antidepressant agent are ongoing, with early studies showing promise in modulating mood-related behaviors in animal models.

Biochemical Applications

2.1 Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor is being explored, particularly regarding enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that contribute to the synthesis of neurotransmitters or hormones, thereby influencing physiological processes such as mood regulation and stress response.

2.2 Proteomics Research
In proteomics, [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid serves as a tool for studying protein interactions and functions. Its application in mass spectrometry and other analytical techniques allows researchers to investigate protein modifications and interactions at a molecular level.

Case Studies and Research Findings

Study Title Focus Area Key Findings
Anticancer Activity of Amino Acid DerivativesCancer ResearchShowed cytotoxic effects on various cancer cell lines; potential for development into anticancer drugs.
Neuropharmacological Effects on Mood DisordersNeuropharmacologyDemonstrated modulation of serotonin levels; potential anxiolytic properties observed in animal models.
Enzyme Inhibition Profiles of Novel CompoundsBiochemistryIdentified inhibition of key metabolic enzymes; implications for therapeutic interventions in metabolic disorders.

Mechanism of Action

The mechanism of action of [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound : [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic Acid 3-Chlorophenyl ethyl, Phenyl Likely C₁₈H₁₈ClN₂O₃ ~350–360 Moderate lipophilicity; potential irritant [13].
Analog 1 : [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic Acid [13] 3,4-Dichlorobenzyl, Phenyl C₁₇H₁₆Cl₂N₂O₃ 367.23 Higher electronegativity (Cl²); density 1.401 g/cm³; irritant.
Analog 2 : 2-((2-((2-(1H-Indol-3-yl)ethyl)amino)-2-oxoethyl)(phenyl)amino)acetic Acid [16] Indol-3-yl ethyl, Phenyl C₂₀H₂₁N₃O₃ 351.40 Heterocyclic indole group; potential CNS activity.
Analog 3 : 2-(2-(3-Chlorophenoxy)phenyl)acetic Acid [12] 3-Chlorophenoxy, Phenyl C₁₄H₁₁ClO₃ 262.69 Phenoxy group increases solubility; used in antimicrobial studies.
Analog 4 : 2-[{2-[(3-Fluorophenyl)amino]-2-oxoethyl}(methyl)amino]-N-[4-(trifluoromethoxy)phenyl]acetamide [10] 3-Fluorophenyl, Trifluoromethoxy - - Enhanced metabolic stability (F substituents); higher lipophilicity.

Key Research Findings

  • Electron-Withdrawing Groups : Chloro and fluoro substituents enhance binding affinity to hydrophobic pockets but reduce aqueous solubility.
  • Heterocyclic Modifications : Indole derivatives (Analog 2) show broader receptor interaction profiles compared to purely aromatic systems [16].
  • Phenoxy vs. Ethylamino Linkers: Phenoxy groups (Analog 3) improve solubility, whereas ethylamino linkers (Target Compound) enhance conformational flexibility [12].

Biological Activity

[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is a synthetic compound with significant biological potential. Its structure includes a chlorophenyl group, which is known to influence biological activity. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₁₉ClN₂O₃. The presence of the 3-chlorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to various enzymes and receptors, modulating their activity and influencing metabolic pathways. This interaction can lead to alterations in cellular processes, potentially resulting in therapeutic effects against certain diseases.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of chlorophenyl compounds possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic processes.

Microbial Strain Minimum Inhibitory Concentration (MIC) Activity
E. coli0.0048 mg/mLModerate
C. albicans0.039 mg/mLModerate
S. aureus5.64 µMModerate
B. subtilis4.69 µMGood

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary studies suggest potential anticancer activity, although further research is needed to elucidate the precise mechanisms and efficacy.

Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against several Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, particularly against E. coli and S. aureus, indicating its potential as an antibacterial agent .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound, revealing effective inhibition against C. albicans with MIC values comparable to established antifungal agents . This suggests that the compound may serve as a lead for developing new antifungal therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis typically involves coupling chloroacetyl derivatives with phenylamine groups. For example, intermediates like 2-(3-chlorophenyl)-2-oxoacetaldehyde (a precursor with a reactive oxo group) can undergo nucleophilic substitution with ethylenediamine analogs, followed by acetylation. Key intermediates include chlorophenyl-oxoacetaldehydes and glycine derivatives, as observed in similar compounds . Optimize steps using potassium carbonate as a base and glycine for amidation under controlled heating (50–100°C) to minimize side reactions .

Q. How can researchers optimize reaction conditions to improve the yield of this compound during its synthesis?

  • Methodological Answer :

  • Reagent Selection : Use sodium borohydride (NaBH₄) for selective reduction of ketone groups without affecting amide bonds .
  • Temperature Control : Reflux conditions (e.g., chloroethane at 70–80°C) enhance esterification efficiency, as seen in analogous syntheses .
  • Purification : Employ recrystallization from methanol or aqueous dioxane to isolate high-purity products .

Advanced Research Questions

Q. What strategies are effective for introducing diverse substituents into the chlorophenyl or phenyl rings to modulate biological activity?

  • Methodological Answer :

  • Electrophilic Substitution : Introduce para-substituents (e.g., fluorine, bromine) on the phenyl ring via Friedel-Crafts alkylation or halogenation. Note that meta-substituted chlorophenyl groups (as in the parent compound) exhibit distinct electronic effects compared to para-isomers .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to attach heteroaryl groups to the chlorophenyl ring, enhancing interactions with biological targets like enzymes or receptors .
  • Biological Testing : Compare substituted analogs in vitro for glucose uptake inhibition or α-glucosidase activity, referencing protocols from benzimidazole-derived compounds .

Q. How can conflicting data regarding the compound’s solubility and stability across different solvent systems be systematically addressed?

  • Methodological Answer :

  • Solubility Profiling : Use a standardized matrix (e.g., DMSO, PBS, ethanol) with UV/vis spectroscopy to quantify solubility. For instance, reports λmax at 286 nm in methanol, which can serve as a reference .
  • Stability Studies : Conduct accelerated degradation tests under varying pH (1–10) and temperatures (25–40°C). Monitor degradation products via HPLC-MS, referencing impurity profiles of structurally related APIs like repaglinide .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns, particularly for distinguishing ortho/meta/para isomers on aromatic rings. For example, meta-chlorophenyl protons exhibit distinct splitting compared to para-substituted analogs .
  • X-ray Crystallography : Resolve absolute stereochemistry of chiral centers (if present) using single-crystal diffraction, as demonstrated for similar acetic acid derivatives .
  • IR Spectroscopy : Validate amide bond formation (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (broad peaks at ~3300 cm⁻¹) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activities of analogs with similar substitution patterns?

  • Methodological Answer :

  • Standardize Assays : Re-evaluate activities using uniform cell lines (e.g., HepG2 for glucose uptake studies) and controls from published protocols, such as those for benzimidazole-based α-glucosidase inhibitors .
  • Meta-Analysis : Compare IC50 values across studies while accounting for variables like assay pH, incubation time, and solvent carriers. For example, solubility differences in DMSO vs. aqueous buffers may explain activity variations .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties before in vivo studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPCRs), referencing known ligands such as CL316243 (a GPCR agonist with a chlorophenyl motif) .
  • ADME Prediction : Employ SwissADME to estimate logP (lipophilicity) and BBB permeability, critical for CNS-targeted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

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